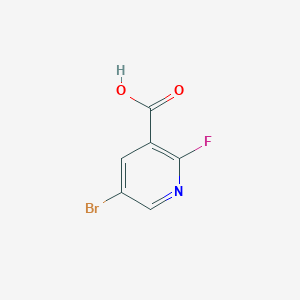

2-Acetoxy-3'-iodobenzophenone

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of related compounds often involves the use of iodine(III) compounds and hypervalent iodine reagents. For instance, 2-iodoxybenzoic acid is used for the dehydrogenation of tetrahydro-β-carbolines to their aromatic forms, which is a key step in the total synthesis of marine indole alkaloids . Similarly, iodine(III) compounds are used to promote C-H amination and tandem C-H amination/acetoxylation of guanidines, leading to the synthesis of 2-aminobenzimidazoles . These methods demonstrate the utility of iodine chemistry in the synthesis of complex organic molecules, which could be applicable to the synthesis of 2-Acetoxy-3'-iodobenzophenone.

Molecular Structure Analysis

The structure of compounds related to 2-Acetoxy-3'-iodobenzophenone has been elucidated using techniques such as NMR spectroscopy and X-ray crystallography. For example, the structure of 4-(4'-Acetoxybenzylidene)-2-methyl-5-oxazolone and its derivatives was confirmed by NMR, and the Z-configuration was retained during the synthesis of phenylpropenoic acid derivatives . These techniques are crucial for determining the molecular structure and configuration of organic compounds.

Chemical Reactions Analysis

The chemical reactivity of compounds containing acetoxy groups and iodine can be quite diverse. Iodobenzene-catalyzed alpha-acetoxylation of ketones is one example where diacyloxy(phenyl)-lambda3-iodanes act as oxidants, and m-chloroperbenzoic acid serves as a terminal oxidant . This reaction showcases the potential for iodine-catalyzed transformations in the synthesis of acetoxy-substituted compounds. Additionally, hypervalent iodine has been used in the synthesis of bridgehead heterocycles from acetophenones , indicating its versatility in organic synthesis.

Physical and Chemical Properties Analysis

The physical and chemical properties of compounds similar to 2-Acetoxy-3'-iodobenzophenone can be inferred from the behavior of structurally related compounds. For instance, the spectral-luminescence properties of azomethines and their structural analogs have been studied, revealing information about their tautomerism and fluorescence characteristics . Moreover, the photochemical behavior of acetoxy-substituted benzophenones has been explored, demonstrating their potential for photochemical synthesis and transacylation reactions . These studies provide valuable information on the properties of acetoxy and iodine-containing organic molecules.

Applications De Recherche Scientifique

Enzyme Function and Dynamics

Research on enzymes like p-hydroxybenzoate hydroxylase, which catalyzes reactions involving substrates with benzoic acid derivatives, demonstrates the intricate dynamics and electrostatics crucial for catalysis. Such studies are foundational for understanding how related compounds, including potentially 2-Acetoxy-3'-iodobenzophenone, might interact in biological systems or synthetic applications (Entsch, Cole, & Ballou, 2005).

Environmental Fate and Behavior of Organic Compounds

The environmental persistence and biodegradation of organic compounds, such as parabens (related to benzoic acid derivatives), provide insights into the ecological impacts and fate of synthetic chemicals. These studies inform the development of safer and more sustainable chemicals, potentially guiding the use and disposal of compounds like 2-Acetoxy-3'-iodobenzophenone (Haman, Dauchy, Rosin, & Munoz, 2015).

Advanced Oxidation Processes for Organic Pollutant Degradation

Investigations into advanced oxidation processes (AOPs) for the degradation of recalcitrant compounds, such as acetaminophen, offer a window into methods for breaking down complex organic chemicals, including 2-Acetoxy-3'-iodobenzophenone, in environmental settings or waste treatment applications (Qutob, Hussein, Alamry, & Rafatullah, 2022).

Antioxidant Activity and Health Implications

The study of natural polyphenols, including their antioxidant activity and health benefits, underlines the potential of organic compounds to contribute to human health and disease prevention. While 2-Acetoxy-3'-iodobenzophenone is not a polyphenol, research in this area highlights the broader significance of chemical interactions with biological systems (Naveed et al., 2018).

Biocatalysis and Biomanufacturing

Developments in biocatalysis and biomanufacturing for the production of high-value chemicals from renewable resources illustrate the potential applications of 2-Acetoxy-3'-iodobenzophenone in green chemistry and sustainable industrial processes. These advancements signal a move towards more environmentally friendly and economically viable production methods for complex organic compounds (Cui, Wang, Zheng, & Chen, 2021).

Orientations Futures

Propriétés

IUPAC Name |

[2-(3-iodobenzoyl)phenyl] acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H11IO3/c1-10(17)19-14-8-3-2-7-13(14)15(18)11-5-4-6-12(16)9-11/h2-9H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UAJCMYOMTKQOMD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OC1=CC=CC=C1C(=O)C2=CC(=CC=C2)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H11IO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50641568 | |

| Record name | 2-(3-Iodobenzoyl)phenyl acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50641568 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

366.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Acetoxy-3'-iodobenzophenone | |

CAS RN |

890099-25-9 | |

| Record name | [2-(Acetyloxy)phenyl](3-iodophenyl)methanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=890099-25-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-(3-Iodobenzoyl)phenyl acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50641568 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-Methyl-5-[4-(trifluoromethyl)phenyl]imidazolidine-2,4-dione](/img/structure/B1292144.png)

![5-Bromo-2-[3,4-dihydro-2(1H)-isoquinolinyl]aniline](/img/structure/B1292164.png)

![2-Cyclopropylbenzo[d]oxazol-5-amine](/img/structure/B1292170.png)